P-3FAX-Neu5Ac

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du P-3FAX-Neu5Ac implique plusieurs étapes, à partir du précurseur approprié de l'acide sialiqueLes conditions de réaction impliquent généralement l'utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et l'éthanol, les températures de réaction étant soigneusement contrôlées pour assurer la stabilité des composés intermédiaires .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés. Le composé est généralement stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le P-3FAX-Neu5Ac subit plusieurs types de réactions chimiques, notamment :

Désacétylation : Cette réaction se produit à l'intérieur des cellules, convertissant le composé en sa forme active, qui inhibe la sialyltransférase.

Substitution : L'atome de fluor en position C3 peut participer à des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des solvants organiques comme le DMSO et l'éthanol. Les réactions sont généralement effectuées à des températures contrôlées pour garantir la stabilité du composé .

Produits principaux

Le produit principal formé par la désacétylation du this compound est sa forme active, qui agit comme un inhibiteur de la sialyltransférase. Ce produit est essentiel à son activité biologique .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications en recherche scientifique, notamment :

Recherche sur le cancer : Il a été démontré qu'il inhibait la formation de métastases dans des modèles de métastases pulmonaires chez la souris en réduisant l'expression de SLe x sur les cellules HL-60 et en diminuant la liaison de l'E-sélectine et de la P-sélectine.

Développement de médicaments : Le this compound est étudié comme un agent thérapeutique potentiel pour les maladies impliquant une sialylation anormale, telles que le cancer et les maladies auto-immunes.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la sialyltransférase, une enzyme impliquée dans le transfert de l'acide sialique vers les glycoprotéines et les glycolipides. Après l'absorption cellulaire, le composé subit une désacétylation pour former son inhibiteur actif, qui entre en compétition avec le substrat naturel (CMP-Neu5Ac) pour se lier à la sialyltransférase. Cette inhibition entraîne une réduction de la sialylation à la surface cellulaire, affectant l'adhésion cellulaire et les voies de signalisation .

Applications De Recherche Scientifique

Applications in Cancer Research

-

Inhibition of Tumor Growth

- Case Study : In vivo studies demonstrated that pre-treatment with P-3FAX-Neu5Ac reduced tumor burden in mouse models of multiple myeloma. It enhanced the sensitivity of myeloma cells to bortezomib, a common chemotherapy agent, by impairing their interaction with bone marrow stromal cells .

- Mechanism : The compound alters post-translational modifications of integrins on myeloma cells, reducing their retention in protective niches within the bone marrow .

-

Metastasis Prevention

- Research Findings : this compound has shown efficacy in preventing metastasis formation in various cancer types, including melanoma and breast cancer. Studies indicate that treatment with this compound can significantly reduce lung metastases by altering sialylation patterns that facilitate cancer cell migration .

- Mechanism : The compound's ability to inhibit sialylation leads to decreased adhesion properties of tumor cells, making them less capable of migrating to distant sites.

-

Immune Modulation

- Application : this compound may enhance anti-tumor immunity by modifying the surface sialylation of cancer cells. This alteration can make them more recognizable to immune cells .

- Evidence : Studies suggest that treatment with this compound promotes T-cell mediated immunity against tumors, indicating potential applications in cancer immunotherapy .

Applications in Glycobiology

This compound serves as a valuable tool for studying the role of sialylation in cellular processes:

- Glycosylation Studies : Researchers utilize this compound to investigate the effects of altered sialylation on cell signaling and adhesion mechanisms. Its ability to inhibit specific glycosylation pathways allows for detailed analysis of these processes .

Data Table: Comparative Analysis of Sialyltransferase Inhibitors

| Compound Name | Description | Unique Features |

|---|---|---|

| This compound | Sialyltransferase inhibitor | Fluorinated analog enhancing stability |

| 3Fax-Peracetyl Neu5Ac | Similar inhibitor | Lacks fluorine substitution at C3 position |

| CMP-N-acetylneuraminic acid | Natural substrate for sialyltransferases | Does not inhibit enzyme activity |

Mécanisme D'action

P-3FAX-Neu5Ac exerts its effects by inhibiting sialyltransferase, an enzyme involved in the transfer of sialic acid to glycoproteins and glycolipids. Upon cellular uptake, the compound undergoes deacetylation to form its active inhibitor, which competes with the natural substrate (CMP-Neu5Ac) for binding to sialyltransferase. This inhibition leads to reduced sialylation on the cell surface, affecting cell adhesion and signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

3Fax-Peracetyl Neu5Ac : Un autre inhibiteur de la sialyltransférase avec une structure et une fonction similaires.

CMP-Neu5Ac : Le substrat naturel de la sialyltransférase, avec lequel le P-3FAX-Neu5Ac entre en compétition.

Unicité

Le this compound est unique en raison de sa substitution par le fluor en position C3, ce qui améliore sa stabilité et son efficacité en tant qu'inhibiteur de la sialyltransférase. Cette modification structurale permet une inhibition plus efficace de la sialyltransférase par rapport à d'autres composés similaires .

Activité Biologique

P-3FAX-Neu5Ac, a sialic acid analog, has garnered significant attention in biomedical research due to its potent biological activities, particularly in cancer therapy. This compound functions primarily as a sialyltransferase inhibitor, impacting various cellular processes associated with tumor progression and metastasis. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

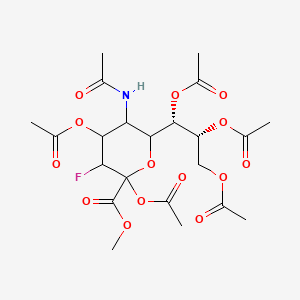

Chemical Description:

- Chemical Name: 5-(acetylamino)-3,5-dideoxy-3-fluoro-D-erythro-α-L-manno-2-nonulopyranosonic acid methyl ester 2,4,7,8,9-pentaacetate

- Molecular Formula: C₁₄H₁₉FNO₈

- Purity: ≥97%

This compound is designed to mimic natural sialic acids, allowing it to enter the intracellular sialic acid synthesis pathway. Once inside the cell, it undergoes deacetylation to become an active sialyltransferase inhibitor. This mechanism enables it to inhibit the synthesis of sialoglycans critical for cancer cell adhesion and migration .

Biological Activity Overview

This compound exhibits multiple biological activities that can be categorized into several key areas:

-

Inhibition of Tumor Cell Adhesion and Migration:

- Studies have shown that this compound significantly reduces sialylation on cancer cells, impairing their ability to adhere to extracellular matrix components and endothelial cells. This action is crucial in preventing metastasis .

- In vitro experiments demonstrated that treatment with this compound decreased binding of cancer cells to poly-L-lysine, type I collagen, and fibronectin .

- Impact on Tumor Microenvironment:

- Enhancement of Chemotherapeutic Efficacy:

Table 1: Summary of Key Studies on this compound

Case Study: Impact on Ovarian Cancer

In a study focusing on ovarian cancer cells, treatment with this compound resulted in significant downregulation of pro-oncogenic cytokines IL-6 and IL-8. This finding highlights its role not only in direct tumor inhibition but also in modulating inflammatory pathways that contribute to tumor growth and progression .

Propriétés

IUPAC Name |

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXHVKPJIOSDPS-RTEYEINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FNO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does P-3FAX-Neu5Ac interact with its target and what are the downstream effects?

A: this compound is a fluorinated sialic acid analog that acts as a sialyltransferase inhibitor. [, , , ] Sialyltransferases are enzymes responsible for attaching sialic acids to the terminal ends of glycans on cell surfaces. By inhibiting these enzymes, this compound disrupts the synthesis of sialoglycans, leading to a decrease in overall sialylation levels. [] This disruption has been shown to impair various cellular processes crucial for cancer progression, including:

- Reduced Cell Adhesion: Cancer cells treated with this compound exhibit impaired binding to extracellular matrix proteins like collagen and fibronectin, affecting their ability to adhere and interact with the surrounding environment. [, ]

- Inhibited Cell Migration: The reduced sialylation negatively impacts the migratory capacity of cancer cells, potentially limiting their ability to invade surrounding tissues and metastasize. [, ]

- Suppressed Tumor Growth: In vivo studies demonstrate that this compound treatment can reduce tumor growth, likely due to the combined effects on cell adhesion, migration, and potentially other mechanisms yet to be fully elucidated. [, , ]

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A2: this compound has shown promising anticancer effects in both cell-based assays and animal models:

- In vitro: Studies using murine melanoma cells (B16F10) demonstrated that this compound effectively depletes α2,3-/α2,6-linked sialic acids for extended periods without affecting cell viability or proliferation. [] This suggests a targeted effect on sialylation rather than general cytotoxicity.

- Ex vivo: In a model using enucleated eyes, pretreatment with this compound significantly enhanced corneal epithelial cell electrotaxis and improved re-epithelialization of corneal injuries. [] This highlights its therapeutic potential beyond cancer, particularly in wound healing.

- In vivo: this compound treatment significantly reduced tumor growth in a murine melanoma model. [] Furthermore, studies investigating its impact on atherosclerosis in ApoE-/- mice revealed that inhibiting sialylation with this compound could potentially protect against endothelial injury, a key factor in atherosclerosis development. []

Q3: Are there any known resistance mechanisms to this compound?

A3: While the research on this compound resistance is still in its early stages, some insights can be gleaned from the broader context of sialyltransferase inhibitors:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.